molecular formula C10H10O2 B072180 3-Phenylbut-2-enoic acid CAS No. 1199-20-8

3-Phenylbut-2-enoic acid

Cat. No. B072180
CAS RN: 1199-20-8
M. Wt: 162.18 g/mol
InChI Key: PEXWJYDPDXUVSV-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives of 3-Phenylbut-2-enoic acid, such as 2-oxo-4-arylbut-3-enoic acids, has been achieved through direct asymmetric hydrogenation. This process involves a Ru catalyst and results in 2-hydroxy-4-arylbutanoic acids with high enantioselectivity. An interesting aspect of this synthesis is the involvement of partial isomerization during the hydrogenation process (Zhu et al., 2010).

Molecular Structure Analysis

The molecular structure of 3-Phenylbut-2-enoic acid derivatives has been elucidated through various methods. For instance, the synthesis and crystal structure of related compounds, such as 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, have been characterized using NMR and X-ray diffraction, revealing significant insights into the bond lengths and the nature of the conjugated system in these molecules (Zhao et al., 2010).

Chemical Reactions and Properties

Various chemical reactions involving 3-Phenylbut-2-enoic acid have been studied. For example, its decarboxylation rates have been measured, showing that the reaction is first-order and homogenous with specific kinetic parameters (Bigley & Thurman, 1966). Additionally, kinetic isotope effects in the thermal decarboxylation of related compounds have been observed, which require simultaneous bond-making or breaking in the transition state (Bigley & Thurman, 1967).

Physical Properties Analysis

The physical properties of 3-Phenylbut-2-enoic acid and its derivatives are influenced by their molecular structure. For example, the crystal structure and physical behavior of compounds such as 2-[ ( 4-Chlorobenzoyl ) amino ]-3-( 4-formylphenyl ) prop-2-enoic Acid have been analyzed, providing insights into the hydrogen bonding patterns and stability of these molecules (Kumar et al., 2017).

Chemical Properties Analysis

The chemical properties of 3-Phenylbut-2-enoic acid are characterized by its reactivity and interaction with other compounds. Studies have shown that its derivatives can undergo various reactions, such as palladium-catalyzed cross-coupling, to yield 3-substituted but-3-enoic acids (Abarbri et al., 2000). Moreover, the conformational behavior and charge transfer within molecules like (2E)-3-phenylprop-2-enoic anhydride have been analyzed using density functional theory, offering a deeper understanding of the compound’s chemical nature (Mary et al., 2014).

Scientific Research Applications

  • Decarboxylation Studies :

    • Bigley and Thurman (1966) studied the thermal decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acid, providing insights into the reaction's kinetics and thermodynamics (Bigley & Thurman, 1966).
    • In another study, Bigley and Thurman (1967) investigated kinetic isotope effects in the gas-phase thermal decarboxylation of 2,2-dimethyl-4-phenylbut-3-enoic acid, contributing to understanding the reaction mechanism (Bigley & Thurman, 1967).
  • Antifungal Activity :

    • Paz et al. (2013) synthesized a ligand related to 3-Phenylbut-2-enoic acid and evaluated its antifungal activity against Mucor plumbeus, a wood stain fungus (Paz et al., 2013).
  • Asymmetric Synthesis and Hydrogenation :

    • Zhu et al. (2010) achieved direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids, a process useful for synthesizing common intermediates for ACE inhibitors (Zhu et al., 2010).
    • Fadnavis et al. (2006) converted 2-oxo-4-phenylbut-3-enoic acid into corresponding amino acids using a transaminase enzyme, highlighting a method for synthesizing nonproteinogenic amino acids (Fadnavis et al., 2006).
  • Enantio-Complementary Deracemization :

    • Larissegger-Schnell et al. (2005) reported on the deracemization of 2-hydroxy-4-phenylbut-3-enoic acid using a two-enzyme system, yielding products important for ACE-inhibitors (Larissegger-Schnell et al., 2005).
  • Substrate Stereospecificity in Enzyme Reactions :

    • Silverman et al. (1987) examined the substrate properties of various analogues of 4-phenylbut-3-enoic acid in enzyme reactions, contributing to our understanding of enzyme-substrate interactions (Silverman et al., 1987).

Safety And Hazards

3-Phenylbut-2-enoic acid can cause skin irritation and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

3-Phenylbut-2-enoic acid has potential applications in the synthesis of 2-position disubstituted indolin-3-one compounds . These compounds are widely found in biologically active natural product molecules , suggesting potential future directions in the field of medicinal chemistry.

properties

IUPAC Name

(E)-3-phenylbut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXWJYDPDXUVSV-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)O)/C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylbut-2-enoic acid

CAS RN

1199-20-8
Record name 2-Butenoic acid, 3-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 3-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name beta-Methylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenylbut-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-Phenylbut-2-enoic acid
Reactant of Route 3
3-Phenylbut-2-enoic acid
Reactant of Route 4
3-Phenylbut-2-enoic acid
Reactant of Route 5
3-Phenylbut-2-enoic acid
Reactant of Route 6
3-Phenylbut-2-enoic acid

Citations

For This Compound
71
Citations
RB Silverman, BJ Invergo, MA Levy… - Journal of Biological …, 1987 - Elsevier
… bond of (2)-3-phenylbut-2-enoic acid were shifted upfield relative to those for the (E)-isomer. The absolute stereochemistry of (2)-3-phenylbut-2-enoic acid corresponds to that of the (E)-…
Number of citations: 18 www.sciencedirect.com
A Barkov - Acta Crystallographica Section E: Crystallographic …, 2015 - scripts.iucr.org
Crystal structure of (E)-4,4,4-trifluoro-3-phenylbut-2-enoic acid … Crystal structure of (E)-4,4,4-trifluoro-3phenylbut-2-enoic acid … (E)-4,4,4-Trifluoro-3-phenylbut-2-enoic acid …
Number of citations: 9 scripts.iucr.org
RN Gedye, A Nechvatal - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… Methyl trans-3-PhenyZbut-2-enoate.-trans-3-Phenylbut-2-enoic acid was prepared by the … Methyl cis-3-PhenyZbut-2-enoate.--cis-3-Phenylbut-2-enoic acid was prepared by irradiating a …
Number of citations: 0 pubs.rsc.org
M Miura, K Okuro, A Hattori, M Nomura - Journal of the Chemical …, 1989 - pubs.rsc.org
… In contrast, with (€)-I -bromo-2phenylpropene (€)-(I b), the thermodynamically less stable (Z) -3-phenylbut-2-enoic acid (Z) -(2b) was obtained as the major product together with the (€)-…
Number of citations: 22 pubs.rsc.org
ZC Duan, XP Hu, C Zhang, Z Zheng - The Journal of Organic …, 2010 - ACS Publications
… Initially, 4-(diisopropoxyphosphoryl)-3-phenylbut-2-enoic acid isopropyl ester 5a was … When 4-(dimethoxyphosphoryl)-3-phenylbut-2-enoic acid methyl ester 5d was used as the …
Number of citations: 31 pubs.acs.org
YA Al‐Farkh, FH Al‐Hajjar… - Journal of …, 1978 - Wiley Online Library
… 4-methoxybenzoyl-2-a-naphthyl-3-phenylbut-2-enoic acid (Ille). The structure of the keto-acid (Hie) was established by ozonolysis to give p-methoxydibenzoylmethane (IVe). Further …
Number of citations: 11 onlinelibrary.wiley.com
S Fang, S Jin, R Ma, T Lu, D Du - Organic letters, 2019 - ACS Publications
… We commenced the evaluation of our hypothesis by the reaction of 2-phenyl-3H-indol-3-one 1a with 3-phenylbut-2-enoic acid 2a using pyBOP as the peptide coupling reagent (PCR) …
Number of citations: 26 pubs.acs.org
A Stroba, F Schaeffer, V Hindie… - Journal of medicinal …, 2009 - ACS Publications
… The final compounds, (E)- and (Z)-4-(4-chlorophenoxy)-(14E,14Z) and (E)-4-(4-chlorophenylthio)-3-phenylbut-2-enoic acid (15E), were obtained via HWE reaction (method C) and …
Number of citations: 103 pubs.acs.org
P Abley, FJ McQuillin - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
… Hydrolysis and recrystallisation of the acid from hexane gave cis- and trans-3-phenylbut-2enoic acid, mp 131 and 98" respectively (1it.,l8 131.5 and 98.5" respectively). Re-esterification …
Number of citations: 27 pubs.rsc.org
A Link, Y Zhou, SL Buchwald - Organic letters, 2020 - ACS Publications
… The reaction of (E)-3-phenylbut-2-enoic acid with α-disubstituted and chiral (S)-(−)-N,α-dimethylbenzyl-amine gave amide 3c in a yield of 61% and with excellent stereoselectivity. …
Number of citations: 14 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.